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Compound of Interest

Compound Name: 4-lodo-3,5-dimethylbenzonitrile

Cat. No.: B1396503

An In-depth Technical Guide to 4-lodo-3,5-dimethylbenzonitrile: Synthesis, Properties, and
Applications in Drug Discovery

Introduction

4-lodo-3,5-dimethylbenzonitrile is a halogenated aromatic nitrile that has emerged as a
pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring
a nitrile group and an iodine atom on a dimethyl-substituted benzene ring, imparts a versatile
reactivity profile that is highly sought after in the synthesis of complex organic molecules. The
presence of the iodo substituent makes it an excellent substrate for a variety of cross-coupling
reactions, while the nitrile group offers a gateway to further functional group transformations.

This guide provides a comprehensive technical overview of 4-lodo-3,5-dimethylbenzonitrile,
tailored for researchers, scientists, and professionals in the field of drug development. We will
delve into its chemical identity, physicochemical properties, synthetic methodologies,
spectroscopic signature, and key applications, with a particular focus on its critical role as an
intermediate in the synthesis of the pharmaceutical agent Eluxadoline.

Nomenclature and Chemical Identity

A clear identification of a chemical substance is fundamental for scientific communication and
reproducibility. The following table summarizes the key identifiers for 4-lodo-3,5-
dimethylbenzonitrile.
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Identifier Value

IUPAC Name 4-lodo-3,5-dimethylbenzonitrile

CAS Number 1227311-09-2

Molecular Formula CoHsIN

Molecular Weight 257.07 g/mol

inchi InChI=1S/C9H8IN/c1-6-3-8(5-11)4-

n

7(2)9(6)10/h3-4H,1-2H3

InChlKey XDEZDJRLICNWND-UHFFFAOYSA-N

SMILES CC1=CC(=CC(=C1I)C)C#N
Synonyms:

Benzonitrile, 4-iodo-3,5-dimethyl-

4-iodo-3,5-dimethyl-benzonitrile

MFCD19441144

SCHEMBL23505827

Physicochemical Properties

The physical and chemical properties of 4-lodo-3,5-dimethylbenzonitrile are crucial for its

handling, storage, and application in chemical reactions.
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Property Value

Appearance Light yellow solid

Melting Point 147-148 °C

Boiling Point 318.2 £ 30.0 °C at 760 mmHg (Predicted)
Density 1.69 g/cm3

Solubility Very slightly soluble in water (0.1 g/L at 25 °C)
LogP 2.77968

Synthesis of 4-lodo-3,5-dimethylbenzonitrile

The synthesis of 4-lodo-3,5-dimethylbenzonitrile is most commonly achieved through the
cyanation of an aryl iodide precursor. An alternative, though less common, approach involves
the direct iodination of 3,5-dimethylbenzonitrile.

Primary Synthetic Route: Cyanation of 1-lodo-3,5-
dimethylbenzene

This method leverages the reactivity of the carbon-iodine bond for nucleophilic substitution with
a cyanide source. Palladium or copper-based catalysts are typically employed to facilitate this
transformation.

Experimental Protocol: Palladium-Catalyzed Cyanation

e Materials: 1-lodo-3,5-dimethylbenzene, Zinc cyanide (Zn(CN)z2),
Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s), 1,1'-Bis(diphenylphosphino)ferrocene
(dppf), Dimethylformamide (DMF), Toluene, Ethyl acetate, Brine.

e Procedure:

o To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 1-lodo-3,5-
dimethylbenzene (1.0 eq), zinc cyanide (0.6 eq), Pdz(dba)s (0.02 eq), and dppf (0.08 eq).

o Add anhydrous DMF and heat the mixture to 120 °C.
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o Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).

o Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
o Filter the mixture through a pad of celite, washing with additional toluene.
o Wash the organic phase sequentially with water and brine.

o Dry the organic layer over anhydrous sodium sulfate (Naz2S0Oa), filter, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel (eluting with a
hexane/ethyl acetate gradient) to afford 4-lodo-3,5-dimethylbenzonitrile.

Causality in Experimental Choices:

e Zinc Cyanide: A less toxic and more convenient source of cyanide compared to alkali metal
cyanides.

o Palladium Catalyst and Ligand: The Pdz(dba)s/dppf system is a robust catalytic system for
cyanation reactions, exhibiting good functional group tolerance.

 Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.

Diagram of Synthesis Workflow:
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Caption: Workflow for the synthesis of 4-lodo-3,5-dimethylbenzonitrile.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1396503?utm_src=pdf-body-img
https://www.benchchem.com/product/b1396503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of 4-lodo-
3,5-dimethylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment

~7.5 s, 2H (Ar-H)

~2.4 s, 6H (Ar-CHs)

Infrared (IR) Spectroscopy:

Wavenumber (cm~?) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic
~2950-2850 C-H Stretch Methyl

~2230 C=N Stretch Nitrile

~850 C-I Stretch Aryl lodide

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M*) at m/z = 257. Key
fragmentation patterns would likely involve the loss of an iodine atom (m/z = 130) and
subsequent fragmentation of the benzonitrile core.

Chemical Reactivity and Synthetic Utility

The iodo group in 4-lodo-3,5-dimethylbenzonitrile is an excellent leaving group, making it a
versatile substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling
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This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by
coupling 4-lodo-3,5-dimethylbenzonitrile with an organoboron compound.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0)
catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive
elimination to yield the coupled product and regenerate the catalyst.

Diagram of Suzuki-Miyaura Coupling Catalytic Cycle:

Pd(0)L2

[Ar-Pd(11)(1)L2]
Oxidative Addition Complex

Ar-Ar'

Base (-I) Reductive Elimination)

[Ar-Pd(I)(OR)L2]

Ar-B(OR)2
Transmetalation

[Ar-Pd(I1)(Ar)L2]
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds by coupling 4-lodo-3,5-
dimethylbenzonitrile with an amine in the presence of a palladium catalyst and a base.
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Mechanism: The reaction proceeds via oxidative addition of the aryl iodide to the Pd(0)
catalyst, followed by coordination of the amine, deprotonation by the base, and reductive
elimination to form the C-N bond.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application in Drug Discovery: Synthesis of
Eluxadoline

4-lodo-3,5-dimethylbenzonitrile is a crucial intermediate in the synthesis of Eluxadoline, a
medication used to treat irritable bowel syndrome with diarrhea (IBS-D).

Role in Synthesis: In the synthesis of Eluxadoline, 4-lodo-3,5-dimethylbenzonitrile undergoes
a Suzuki-Miyaura coupling reaction with a suitable boronic acid or ester to introduce the 4-

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1396503?utm_src=pdf-body-img
https://www.benchchem.com/product/b1396503?utm_src=pdf-body
https://www.benchchem.com/product/b1396503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

carbamoyl-2,6-dimethylphenyl moiety, which is a key structural component of the final drug
molecule.

Diagram of Eluxadoline Synthesis Step:
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Caption: Use of 4-lodo-3,5-dimethylbenzonitrile in Eluxadoline synthesis.

Safety, Handling, and Storage

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
Precautionary Statements:
e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.
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o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and
away from moisture and strong light/heat.

Conclusion

4-lodo-3,5-dimethylbenzonitrile stands out as a valuable and versatile intermediate in organic
synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling
reactions, has cemented its importance in the construction of complex molecular architectures.
The critical role it plays in the synthesis of the FDA-approved drug Eluxadoline underscores its
significance in the pharmaceutical industry. This guide has provided a detailed technical
overview to support researchers and drug development professionals in harnessing the full
potential of this important chemical building block.

¢ To cite this document: BenchChem. [[TUPAC name and synonyms for 4-lodo-3,5-
dimethylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1396503#iupac-name-and-synonyms-for-4-iodo-3-5-
dimethylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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